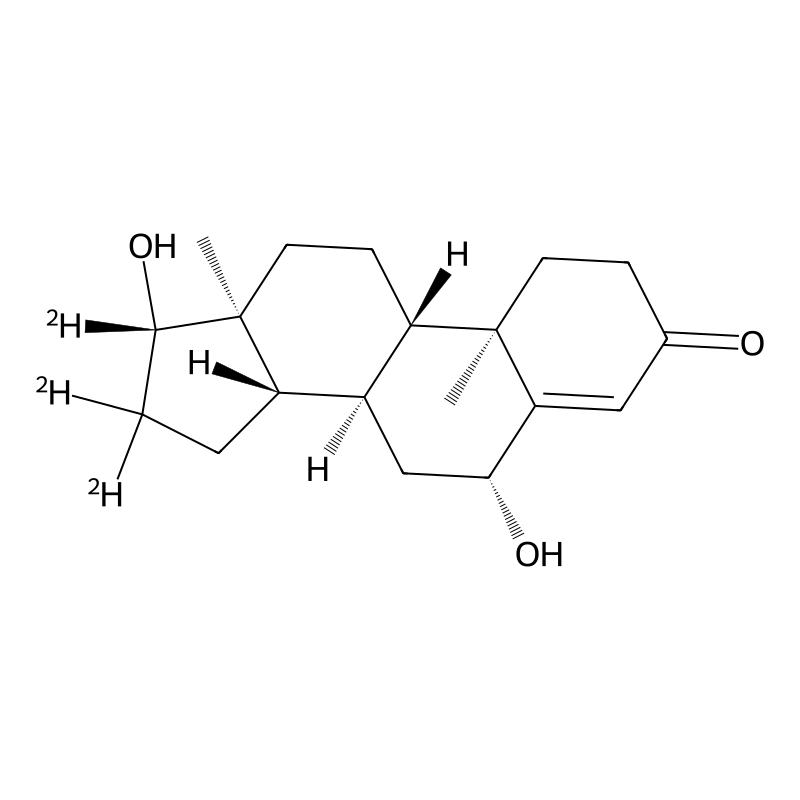

6-B-Hydroxy testosterone-D3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Internal Standard

6-B-Hydroxy Testosterone-D3 (6β-Hydroxytestosterone-D3) finds its primary application in scientific research as an isotope-labeled internal standard. Internal standards are compounds chemically similar to the target analyte (in this case, possibly testosterone or its metabolites) but with a specific modification, like the presence of a stable isotope. This modification allows researchers to distinguish the analyte from potential interferences in a sample matrix during analytical techniques like chromatography or mass spectrometry [, ].

The "D3" portion of the name indicates the presence of three deuterium atoms (isotopes of hydrogen) on the molecule. This slight mass difference allows researchers to easily differentiate the internal standard from the analyte using mass spectrometry. By comparing the signal intensity of the analyte to the internal standard, researchers can account for variations during sample preparation and analysis, leading to more accurate and precise quantification of the target molecule [].

Potential Research Applications

Due to its structural similarity to testosterone, 6-B-Hydroxy Testosterone-D3 may be a valuable tool in research investigating testosterone metabolism and related pathways. Testosterone is a crucial hormone involved in various physiological processes, and understanding its metabolism can provide insights into conditions like androgen deficiency, prostate cancer, and polycystic ovary syndrome [, , ].

6-B-Hydroxytestosterone-D3 is a synthetic derivative of testosterone, characterized by a hydroxyl group at the 6β position. This compound is often utilized in biochemical research and analytical chemistry due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. The molecular formula for 6-B-Hydroxytestosterone-D3 is C19H28O3, and it has a molecular weight of approximately 304.43 g/mol .

The chemical behavior of 6-B-Hydroxytestosterone-D3 involves various reactions typical of steroid compounds. Notably, it can undergo:

- Oxidation: The hydroxyl group can be oxidized to form a ketone.

- Reduction: The compound can also be reduced to yield different steroid derivatives.

- Conjugation: It may participate in conjugation reactions with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion.

These reactions are essential for understanding its metabolic pathways and interactions within biological systems .

6-B-Hydroxytestosterone-D3 exhibits biological activities similar to those of testosterone. It can bind to androgen receptors, influencing gene expression related to muscle growth, bone density, and other androgenic effects. Studies suggest that the presence of the hydroxyl group at the 6β position may alter its binding affinity and biological potency compared to testosterone itself

6-B-Hydroxytestosterone-D3 finds applications in several fields:

The synthesis of 6-B-Hydroxytestosterone-D3 typically involves:

- Starting Material: Testosterone or its derivatives.

- Hydroxylation Reaction: Utilizing specific reagents such as sodium borohydride or other hydroxylating agents under controlled conditions (temperature, pH) to introduce the hydroxyl group at the 6β position.

- Purification: Following synthesis, the product is purified using techniques like chromatography to isolate 6-B-Hydroxytestosterone-D3 from unreacted materials and by-products .

Research on the interactions of 6-B-Hydroxytestosterone-D3 with various enzymes and receptors is crucial for understanding its pharmacological profile. Notable studies have indicated that it interacts with:

- Androgen Receptors: Influencing gene expression related to male characteristics.

- Cytochrome P450 Enzymes: Involved in its metabolism, affecting how long it remains active in the body.

These interactions help elucidate its role in both therapeutic contexts and potential side effects related to steroid use

Several compounds share structural similarities with 6-B-Hydroxytestosterone-D3. Here are some notable examples: The uniqueness of 6-B-Hydroxytestosterone-D3 lies in its specific hydroxylation pattern, which influences both its biological activity and metabolic stability compared to these similar compounds

Compound Name Structural Features Unique Aspects Testosterone Parent compound; no hydroxyl group Primary male sex hormone with broad physiological roles Dihydrotestosterone Reduced form of testosterone More potent androgenic activity than testosterone 6α-Hydroxytestosterone Hydroxyl group at 6α position Different receptor binding profile compared to 6β form Estradiol Aromatized form of testosterone Exhibits estrogenic activity; significant differences in biological effects

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates